

Comprehensive Technical Guide to Sinapoyl Malate: Structure, Function, and Research Applications

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Compound Focus: Sinapoyl malate

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Introduction and Executive Summary

Sinapoyl malate (SM) is a specialized plant metabolite belonging to the **p-hydroxycinnamic acid derivatives** prominently found in *Brassicaceae* species like *Arabidopsis thaliana* and garden cress (*Lepidium sativum*). This compound serves as a **natural UV filter and molecular heater**, protecting plants from photodamage by efficiently dissipating absorbed ultraviolet radiation as heat. Its unique molecular structure enables remarkable **photostability and antioxidant properties**, making it a compelling target for developing sustainable alternatives to synthetic sunscreens. Recent research has focused on **modifying its hydrophilic-lipophilic balance** through synthetic analogues to enhance compatibility with cosmetic formulations and improve adhesion to plant surfaces for agricultural applications. This whitepaper provides a comprehensive technical analysis of **sinapoyl malate's** structural characteristics, biological functions, biosynthesis, experimental characterization methodologies, and potential commercial applications for researchers and drug development professionals.

Structural Characteristics and Molecular Properties

Chemical Architecture

Sinapoyl malate is a **sinapate ester** resulting from the conjugation of sinapic acid with malic acid through an ester linkage. The fundamental molecular characteristics are detailed below:

- **Chemical Name:** Sinapoyl-L-malate
- **Molecular Formula:** C~15~H~16~O~9~ [1] [2]
- **Core Structure:** Comprises a phenylpropanoid skeleton with characteristic substitution patterns
- **Backbone Conjugation:** Extended π -system between the aromatic ring and carboxylic acid functionality
- **Stereochemistry:** Naturally occurs in the **trans-isomeric configuration** regarding the alkene bond in the sinapoyl moiety, as confirmed by coupling constants ($H-3/H-4 = 16 \text{ Hz}$) in 1H NMR analyses [2]

The compound exhibits **planar molecular geometry** in its trans-configuration, facilitating efficient electronic delocalization across the conjugated system, which is crucial for its UV-absorption capabilities.

Structural Features and Substituent Effects

Table 1: Key Structural Features of **Sinapoyl Malate** and Their Functional Significance

Structural Element	Chemical Description	Functional Role
Aromatic Ring	1,4-disubstituted benzene with methoxy groups at positions 3 and 5	Electron donation enhancing UV absorption; steric protection against radical attack
Propenoic Acid Chain	α,β -unsaturated carboxylic acid in trans-configuration	Extended conjugation for UV absorption; isomerization site for energy dissipation
Ester Linkage	Connects sinapic acid to malate moiety	Provides metabolic lability; influences molecular geometry
Malate Unit	Hydroxy diacid functionality	Enhances water solubility; provides hydrogen bonding capacity

Structural Element	Chemical Description	Functional Role
Phenolic Hydroxyl	para-position to propenoic chain	Electron donation; radical scavenging site; antioxidant activity

The **methoxy groups** at the meta-positions relative to the phenolic hydroxyl provide substantial electron donation to the aromatic system, lowering the energy required for $\pi \rightarrow \pi^*$ transitions and thus shifting absorption toward longer UV wavelengths. The **malate moiety** significantly enhances the compound's hydrophilicity, which although beneficial for its biological compartmentalization in plant vacuoles, limits its persistence on hydrophobic surfaces like plant cuticles or compatibility with oil-based cosmetic formulations [3].

Biological Functions and Mechanism of Action

Photoprotective Properties

Sinapoyl malate serves as a **natural sunscreen** in plants, accumulating primarily in the **upper epidermal layers** where it provides a protective barrier against harmful ultraviolet radiation [2] [4]. The compound demonstrates **broad UV absorption** spanning the UV-B (280-315 nm) and UV-A (315-400 nm) regions, with maximum absorption (λ_{max}) at approximately **324 nm** [2]. This absorption profile complements the plant's inherent photosynthetic machinery by filtering damaging radiation before it can reach sensitive cellular components.

The photoprotection mechanism involves **ultrafast energy dissipation** through trans-cis photoisomerization, effectively converting potentially damaging UV energy into harmless heat [3] [2]. This process occurs on the **picosecond timescale**, preventing the formation of reactive oxygen species and minimizing photodegradation. The exceptional **photostability** of **sinapoyl malate** is evidenced by only an 18% reduction in absorbance at λ_{max} after 120 minutes of continuous irradiation, with the decrease attributed primarily to the formation of the cis-isomer which has a lower extinction coefficient rather than photodegradation [2].

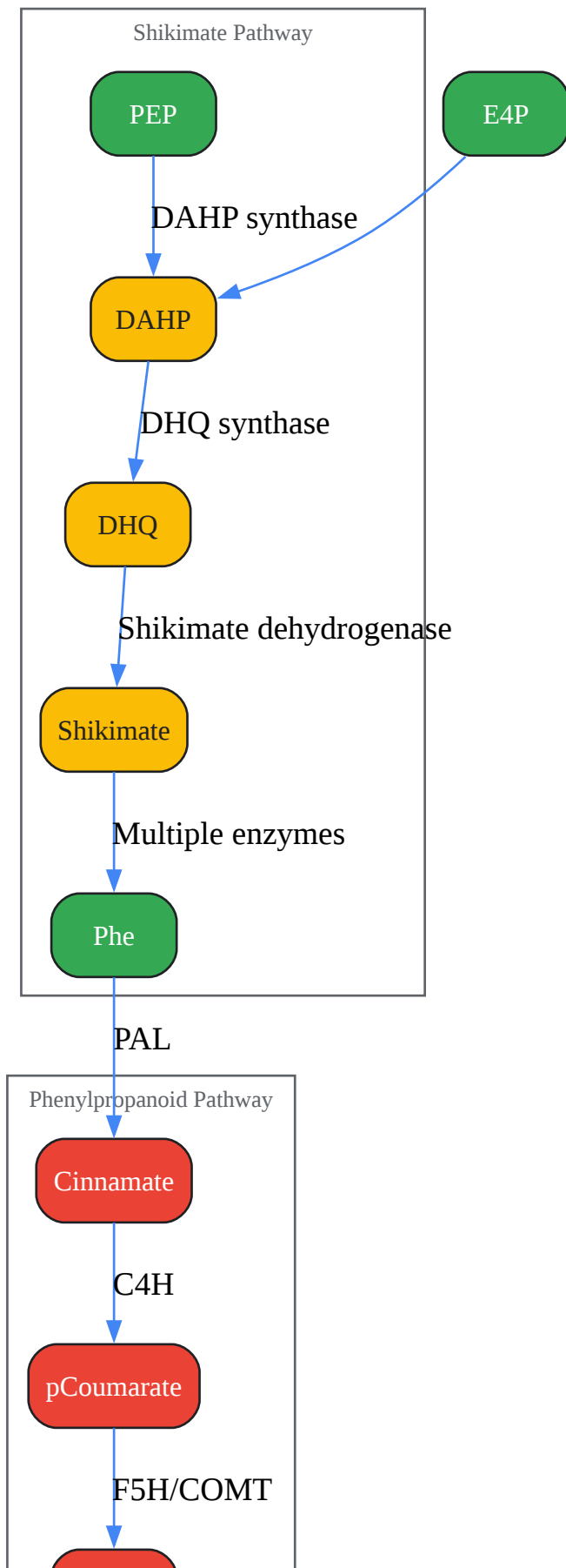
Antioxidant and ROS Scavenging Activities

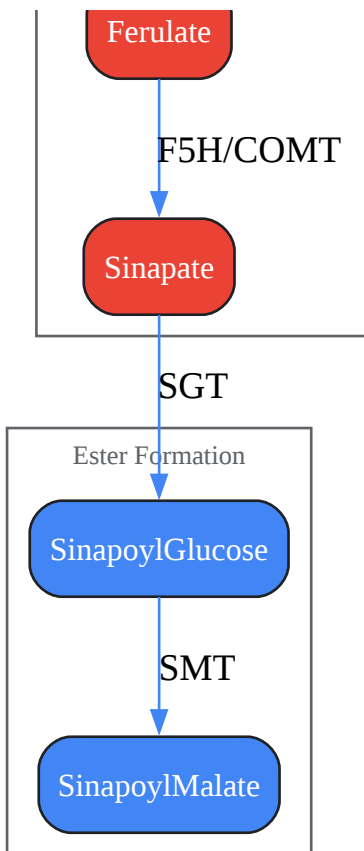
Beyond direct UV filtration, **sinapoyl malate** exhibits significant **free radical scavenging capacity** due to its phenolic structure. The compound effectively neutralizes various reactive oxygen species (ROS) including $O_2^{\cdot -}$, H_2O_2 , HO^{\cdot} , and 1O_2 [3] [4]. The mechanism involves **hydrogen atom transfer** from the phenolic hydroxyl group to free radicals, forming stabilized resonance structures that prevent oxidative chain reactions in cellular components.

This dual functionality as both UV filter and antioxidant makes **sinapoyl malate** particularly valuable for photoprotection applications, as it addresses both the initial UV insult and subsequent oxidative damage that would otherwise disrupt cellular homeostasis through lipid peroxidation, protein denaturation, and DNA mutation [3].

Biosynthetic Pathways

The biosynthesis of **sinapoyl malate** occurs through the **phenylpropanoid pathway**, which converts primary metabolic precursors into specialized phenolic compounds. The complete pathway involves multiple enzymatic steps as illustrated below:





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Figure 1: Biosynthetic pathway of **sinapoyl malate** from primary metabolites through phenylpropanoid metabolism. Key enzymes: PAL (phenylalanine ammonia-lyase), C4H (cinnamate 4-hydroxylase), F5H (ferulate 5-hydroxylase), COMT (caffeic acid O-methyltransferase), SGT (sinapate UDP-glucose glucosyltransferase), SMT (sinapoyl glucose:malate sinapoyltransferase).

The biosynthesis initiates with the **shikimate pathway** that converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into phenylalanine. Phenylalanine then undergoes **deamination** by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, followed by a series of **hydroxylation and methylation reactions** to produce sinapic acid. The final step involves transesterification from sinapoyl glucose to malate, catalyzed by specific acyltransferases [4]. This pathway is upregulated under UV stress, leading to increased **sinapoyl malate** accumulation as a protective response [3] [4].

Experimental Characterization and Protocols

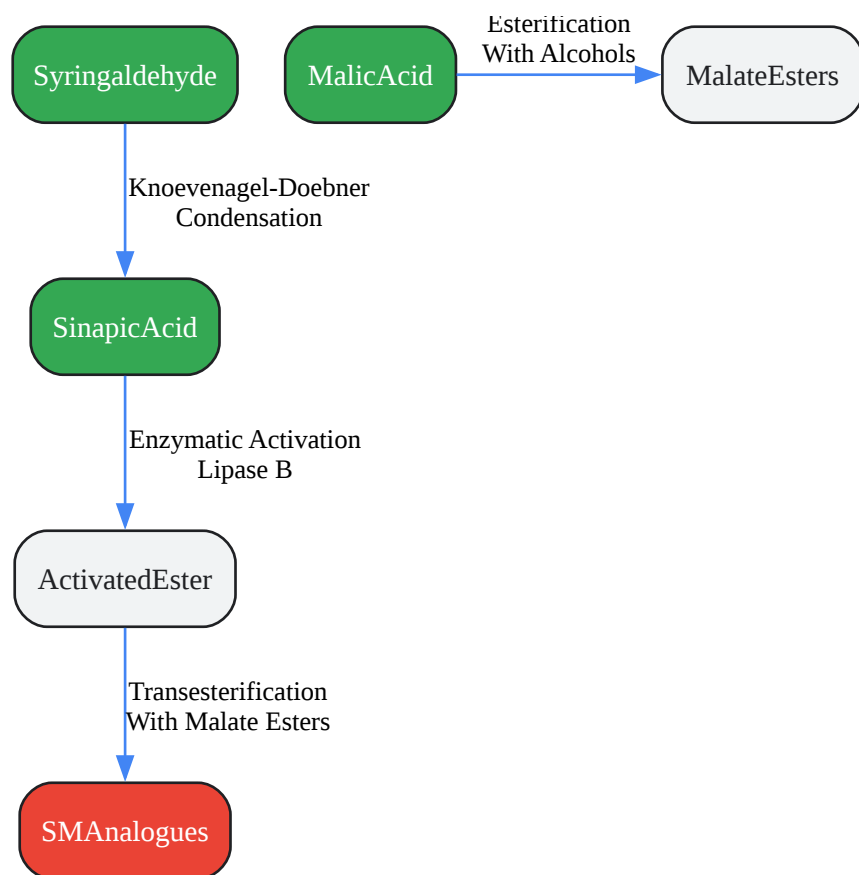
Analytical Methods for Identification and Quantification

Table 2: Standard Experimental Protocols for **Sinapoyl Malate** Characterization

Method	Experimental Conditions	Key Parameters	Applications
UHPLC-HRMS	Column: C18; Mobile phase: Water/methanol gradient; Flow: 0.3-0.5 mL/min; Detection: ESI+	Retention time: ~15.9 min; m/z: 341.0867 [M+H] ⁺ , 358.1133 [M+NH ₄] ⁺ , 363.0687 [M+Na] ⁺ [2]	Identification and quantification in plant extracts; purity assessment
NMR Spectroscopy	Solvent: DMSO-d ₆ , acetone-d ₆ , or CDCl ₃ ; Frequency: 300 MHz (¹ H), 75 MHz (¹³ C)	Trans-isomer: H-3/H-4 J=16 Hz; Cis-isomer: H-3/H-4 J=12 Hz [2]	Structural elucidation; isomeric composition; quantification
Steady-State UV-Vis	Solvent: Water or buffer; Concentration: 10-100 μM	λ _{max} : 324 nm; ε ₃₂₄ : ~20,000 M ⁻¹ cm ⁻¹ [2]	UV absorption profile; photostability assessment
Transient Absorption Spectroscopy	Excitation: 330 nm; Time resolution: femtosecond; Solvent: Various	Lifetime components: <1 ps, ~10 ps, >100 ps [3] [2]	Photodynamics; energy dissipation mechanisms

Chemo-Enzymatic Synthesis Protocol

Recent advances have established sustainable synthetic routes to **sinapoyl malate** and its analogues. The following workflow details a regioselective chemo-enzymatic synthesis:



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Figure 2: Chemo-enzymatic synthesis workflow for **sinapoyl malate** analogues using green chemistry principles and lipase catalysis.

Step 1: Knoevenagel-Doebner Condensation

- **Reagents:** Syringaldehyde, malonic acid, piperidine catalyst
- **Solvent:** Ethanol (green alternative to pyridine)
- **Conditions:** Stirring at room temperature for 12-24 hours
- **Workup:** Acidification and precipitation
- **Yield:** >80% sinapic acid [3]

Step 2: Enzymatic Esterification

- **Enzyme:** Immobilized *Candida antarctica* lipase B (Novozym 435)
- **Substrates:** Sinapic acid derivatives and malate esters
- **Solvent:** Tert-butanol or solvent-free system
- **Conditions:** 45-60°C, 24-48 hours
- **Yield:** 60-95% depending on chain length [3]

This synthetic approach allows incorporation of **fatty aliphatic chains** of variable length to modulate lipophilicity, enhancing compatibility with cosmetic formulations and adhesion to plant cuticles [3].

Computational and Toxicity Assessments

In Silico Toxicity and Environmental Impact

Comprehensive computational assessments have been performed on **sinapoyl malate** analogues to evaluate their potential environmental and health impacts:

Table 3: In Silico Toxicity and Environmental Impact Assessment of **Sinapoyl Malate** Analogues

Assessment Parameter	Methodology	Key Findings	Implications
Mutagenicity	OSIRIS Property Explorer; Toxtree	No structural alerts for mutagenicity	Favorable safety profile
Carcinogenicity	Toxtree; TEST	No significant carcinogenic concerns	Suitable for topical applications
Endocrine Disruption	Endocrine Disruptome; OECD QSAR Toolbox	No estrogenic or androgenic activity	Reduced environmental impact
Acute Toxicity	TEST; ProTox	LD ₅₀ > 2000 mg/kg (low toxicity)	High therapeutic index
Bioaccumulation	BCFBAF; EPI Suite	BCF < 100 (low bioaccumulation potential)	Environmentally favorable
Biodegradability	BIOWIN; CATABOL	Readily biodegradable	Reduced environmental persistence

These computational analyses indicate that **sinapoyl malate** and its lipophilic analogues exhibit **favorable toxicity profiles** with minimal environmental persistence, supporting their potential application in cosmetics and agricultural products [3].

Applications and Commercial Potential

Cosmetic and Pharmaceutical Applications

Sinapoyl malate represents a **sustainable, biosourced alternative** to petrochemical UV filters such as avobenzene, octocrylene, and oxybenzone, which have faced regulatory restrictions due to environmental concerns (e.g., coral reef bleaching) and potential health impacts [3] [2]. The compound's **natural origin** and **favorable safety profile** align with growing consumer demand for green cosmetic ingredients.

Commercial validation exists in products like **Detoxophane nc** (Mibelle Group), which incorporates garden cress sprout extract containing **sinapoyl malate** as an active anti-aging ingredient. Research has confirmed that the photoprotective properties of **sinapoyl malate** remain effective within this formulated product, demonstrating compatibility with commercial delivery systems [2].

Agricultural Applications

The **photothermal properties** of **sinapoyl malate** derivatives offer innovative applications in crop protection. When applied as foliar sprays, these compounds can:

- **Supplement natural UV protection** during periods of excessive solar exposure
- **Provide thermal energy** to plants, potentially extending growing seasons in cooler climates
- **Offer protection against frost damage** through localized heating effects
- **Enhance crop resilience** to environmental stressors

Frost damage currently costs European agriculture approximately **€3.3 billion annually** in reduced harvests, indicating significant potential economic impact for technologies addressing this issue [3].

Conclusion and Future Perspectives

Sinapoyl malate represents a structurally unique phytochemical with demonstrated efficacy as a **natural UV filter and molecular heater**. Its multifunctional characteristics encompassing **direct UV absorption, antioxidant activity, and efficient energy dissipation** make it a valuable lead compound for developing sustainable alternatives to synthetic sunscreens. The compound's **biosynthetic accessibility** from renewable resources and **favorable toxicological profile** further enhance its commercial potential.

Current research focuses on **structural modifications** to optimize hydrophobicity for improved formulation compatibility and environmental persistence. The successful development of **lipophilic analogues** via chemo-enzymatic synthesis represents a significant advancement in this field. Future directions include:

- **Large-scale efficacy trials** for agricultural applications
- **Long-term environmental impact assessments**
- **Development of hybrid formulations** combining **sinapoyl malate** with other natural UV filters
- **Exploration of additional biological activities** beyond photoprotection

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